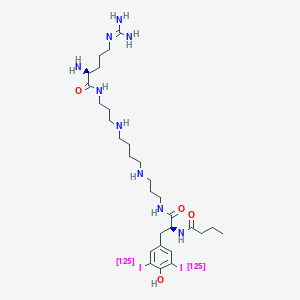
Diiodo-philanthotoxin-343-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodo-philanthotoxin-343-arginine is a synthetic analog of philanthotoxin-343, a compound originally derived from the venom of the digger wasp, Philanthus triangulum. This compound is known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diiodo-philanthotoxin-343-arginine involves several steps, starting with the preparation of the philanthotoxin-343 backbone. This backbone is then modified by introducing diiodo groups and an arginine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired modifications are achieved .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diiodo-philanthotoxin-343-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to remove specific functional groups or modify the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may result in the formation of this compound derivatives with altered functional groups, while substitution reactions can produce analogs with different side chains .
Wissenschaftliche Forschungsanwendungen
Diiodo-philanthotoxin-343-arginine has several scientific research applications, including:
Neuropharmacology: It is used to study the inhibition of ionotropic glutamate receptors and nicotinic acetylcholine receptors, which are important for understanding neurological diseases and developing new treatments
Insecticide Development: The compound’s ability to inhibit specific receptors makes it a potential candidate for developing novel insecticides.
Biomedical Research: It is used to investigate the mechanisms of neurodegeneration and neuroprotection, particularly in conditions such as glaucoma and other neurodegenerative diseases.
Wirkmechanismus
Diiodo-philanthotoxin-343-arginine exerts its effects by acting as an open-channel blocker of ionotropic glutamate receptors and nicotinic acetylcholine receptors. The compound’s hydrophobic aromatic head group and hydrophilic polyamine tail allow it to bind within the ion channel, blocking the flow of ions and inhibiting receptor activity. This mechanism is crucial for its neuropharmacological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Philanthotoxin-343: The parent compound, known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors.
Philanthotoxin-12: A more potent analog with similar inhibitory effects but different structural modifications.
Philanthotoxin-433: Another analog with a different polyamine length, known for its potent inhibitory effects on ionotropic receptors.
Eigenschaften
CAS-Nummer |
134419-06-0 |
|---|---|
Molekularformel |
C29H51I2N9O4 |
Molekulargewicht |
839.6 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H51I2N9O4/c1-2-8-25(41)40-24(19-20-17-21(30)26(42)22(31)18-20)28(44)38-16-7-13-36-11-4-3-10-35-12-6-15-37-27(43)23(32)9-5-14-39-29(33)34/h17-18,23-24,35-36,42H,2-16,19,32H2,1H3,(H,37,43)(H,38,44)(H,40,41)(H4,33,34,39)/t23-,24-/m0/s1/i30-2,31-2 |
InChI-Schlüssel |
OAAQEYQIFYXRKL-PXHQORNJSA-N |
SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Synonyme |
diiodo-philanthotoxin-343-arginine I-PhTX-343-Arg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















